2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride
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Overview
Description
2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride: is a chemical compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formamido Group Introduction: The formamido group can be introduced via formylation reactions, where formic acid or its derivatives react with the imidazole ring under acidic or basic conditions.
Acetic Acid Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, typically reducing any carbonyl groups present.
Substitution: The imidazole ring is susceptible to electrophilic substitution reactions, where halogens or other electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms, particularly those involving metalloenzymes. The imidazole ring can coordinate with metal ions, making it useful in probing the active sites of enzymes.
Medicine
Medically, derivatives of this compound are explored for their potential as therapeutic agents. The imidazole ring is a common feature in many pharmaceuticals, including antifungal and anticancer drugs. Research into this compound may lead to the development of new medications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism by which 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride exerts its effects often involves the interaction of its imidazole ring with biological targets. The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their catalytic activity. Additionally, the formamido and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Imidazole-4-acetic acid: A metabolite of histamine, involved in various biological processes.
2-(1H-imidazol-4-yl)acetic acid: Similar in structure but with different substitution patterns on the imidazole ring.
Uniqueness
2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formamido and acetic acid groups allows for diverse interactions and applications, distinguishing it from other imidazole derivatives.
Properties
CAS No. |
2758002-86-5 |
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Molecular Formula |
C6H8ClN3O3 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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